molecular formula C12H18ClO3P B1507126 1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene CAS No. 25596-72-9

1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene

Cat. No. B1507126
CAS RN: 25596-72-9
M. Wt: 276.69 g/mol
InChI Key: CQUMASLUBXOYPU-UHFFFAOYSA-N
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Description

Benzene-based compounds, such as chloromethyl benzene and diethoxyphosphorylmethyl benzene, are aromatic hydrocarbons. They are often used in the production of various chemicals and have a characteristic odour .


Molecular Structure Analysis

Benzene, the base molecule in the compound you mentioned, is an aromatic hydrocarbon with a cyclic structure of six carbons with alternating single and double bonds . The chloromethyl and diethoxyphosphorylmethyl groups would be attached to the benzene ring, but without specific information, it’s difficult to provide a detailed molecular structure analysis.

Scientific Research Applications

Advanced Polymerization Techniques

A study by Dittmer, Pask, and Nuyken (1992) on the interaction of 1,4‐bis(1‐methoxy‐1‐methylethyl)benzene with BCl3 highlights the novel generation of inifers (initiator/transfer agents) for cationic polymerizations. This research points to the importance of such compounds in developing advanced polymerization processes, which could be applicable to derivatives like 1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene for synthesizing new polymeric materials (Dittmer, Pask, & Nuyken, 1992).

Covalent Organic Frameworks (COFs)

Research by Uribe-Romo et al. (2011) on the synthesis of COFs using hydrazone linkages expands the scope of possibilities for porous materials. Although this study does not directly involve 1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene, it exemplifies the potential of related methodologies in constructing highly ordered, stable, and porous frameworks, which could inspire future research on utilizing similar compounds in COF development (Uribe-Romo et al., 2011).

Catalysis and Organic Synthesis

The methoxycarbonylation of aryl chlorides catalyzed by palladium complexes, as discussed by Jiménez-Rodríguez, Eastham, and Cole-Hamilton (2005), showcases the role of chloromethylated benzene derivatives in facilitating organic transformations. This study provides insights into the reactivity of such compounds, suggesting their potential in catalysis and organic synthesis applications (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Material Science and Engineering

Research by Carvalho et al. (2001) on the morphology of poly(p-phenylene vinylene) derivatives demonstrates the utility of chloromethylated benzene compounds in creating materials with desirable optical and morphological properties. Such studies are critical for the development of advanced materials in electronics and photonics (Carvalho et al., 2001).

properties

IUPAC Name

1-(chloromethyl)-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUMASLUBXOYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723880
Record name Diethyl {[4-(chloromethyl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(diethoxyphosphorylmethyl)benzene

CAS RN

25596-72-9
Record name Diethyl {[4-(chloromethyl)phenyl]methyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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